molecular formula C12H23N3O B11741761 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine

Cat. No.: B11741761
M. Wt: 225.33 g/mol
InChI Key: OZWVWPZIHQJJKL-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine is a compound that features a pyrazole ring substituted with a dimethyl group and a propan-2-yloxypropylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions. The choice of solvent and temperature can influence the yield and purity of the product.

    Substitution with Dimethyl Groups:

    Attachment of the Propan-2-yloxypropylamine Side Chain: This step involves the reaction of the pyrazole derivative with 3-chloropropan-2-ol followed by amination with ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyrazole N-oxides

    Reduction: Reduced amine derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-aminopyrazole: Similar in structure but lacks the propan-2-yloxypropylamine side chain.

    3,5-Dimethylpyrazole: Lacks the amine and propan-2-yloxypropyl groups.

    1,4-Dimethylpyrazole: Similar but lacks the propan-2-yloxypropylamine side chain.

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine is unique due to the combination of the pyrazole ring with both dimethyl and propan-2-yloxypropylamine substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C12H23N3O/c1-10(2)16-7-5-6-13-9-12-11(3)8-14-15(12)4/h8,10,13H,5-7,9H2,1-4H3

InChI Key

OZWVWPZIHQJJKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCCCOC(C)C

Origin of Product

United States

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